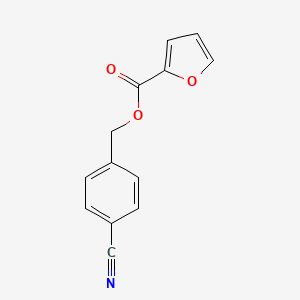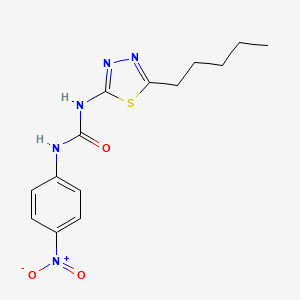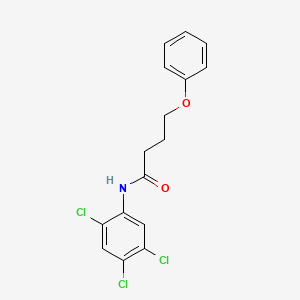![molecular formula C16H13ClN2O7S B5230447 dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate (DMNTD) is a synthetic compound with potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it has been proposed that dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in cellular processes. For example, dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins that mediate inflammation.
Biochemical and Physiological Effects:
dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been reported to have antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of inflammation, cancer, and bacterial infections. However, there are also some limitations to using dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Orientations Futures
There are several future directions for research on dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. One area of interest is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective drugs based on dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. Another area of research is to investigate the potential use of dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate in combination with other drugs or therapies for the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate in vivo, which could pave the way for its clinical development as a therapeutic agent.
Conclusion:
In conclusion, dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a synthetic compound with potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
Dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-3-methyl-2,4-thiophenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with dimethylamine and 2-chloro-5-nitrobenzoic acid to yield dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
Dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been studied for its potential to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections.
Propriétés
IUPAC Name |
dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O7S/c1-7-11(15(21)25-2)14(27-12(7)16(22)26-3)18-13(20)9-6-8(19(23)24)4-5-10(9)17/h4-6H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHMOCASWXUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)

![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)

![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)

![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)

![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)